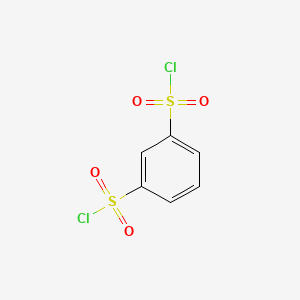

1,3-Benzenedisulfonyl chloride

Description

Historical Context of Disulfonyl Chlorides in Organic Chemistry

The journey of sulfonyl chlorides in organic chemistry began with the exploration of sulfonation reactions. Early chemists discovered that treating aromatic compounds with strong sulfonating agents could introduce the sulfonic acid functional group (-SO3H). A subsequent key development was the conversion of these sulfonic acids into more reactive sulfonyl chlorides (-SO2Cl) using reagents like phosphorus pentachloride or thionyl chloride. georganics.skorgsyn.org This transformation unlocked a new realm of synthetic possibilities, as sulfonyl chlorides proved to be excellent electrophiles, readily reacting with a variety of nucleophiles. nih.gov

The concept of introducing multiple sulfonyl chloride groups onto a single aromatic ring, creating disulfonyl chlorides, was a natural progression. Researchers began to systematically study the effects of substituents on the aromatic ring on the efficiency and selectivity of these chlorosulfonation reactions. This early work laid the foundation for the synthesis and application of a wide array of disulfonyl chloride compounds, each with its own unique reactivity profile. The development of these reagents was driven by the growing demand for polyfunctional intermediates in the burgeoning pharmaceutical and dye industries. guidechem.com

Evolution of Research Perspectives on 1,3-Benzenedisulfonyl Chloride

Initially, this compound was primarily utilized as a cross-linking agent in polymer chemistry. Its ability to react with two separate polymer chains, forming stable sulfonamide linkages, was a key attribute. However, as the field of organic synthesis matured, researchers began to appreciate the broader potential of this molecule.

A significant shift in perspective came with the recognition of this compound as a versatile building block for creating complex organic molecules. Its two reactive sites allow for the construction of intricate architectures, including macrocycles and dendrimers. In recent years, research has expanded into its use in supramolecular chemistry, where it serves as a scaffold for designing receptors for specific ions and molecules. fiu.edu Furthermore, its role in the synthesis of novel materials, such as specialized polymers and nanofiltration membranes, has garnered considerable attention. nih.govmdpi.com The evolution of analytical techniques has also played a crucial role, allowing for a deeper understanding of the reaction mechanisms and the properties of the resulting compounds.

Scope and Significance of this compound in Contemporary Chemical Science

Today, this compound is a cornerstone reagent in various areas of chemical science. Its significance stems from its ability to participate in a wide range of chemical transformations, making it a valuable tool for synthetic chemists.

Key Areas of Application:

Pharmaceutical Synthesis: It serves as a crucial intermediate in the development of new drugs. alcatrazchemicals.comgeorganics.sk The sulfonamide group, readily formed from the reaction of a sulfonyl chloride with an amine, is a key pharmacophore found in many therapeutic agents. researchgate.net

Polymer Chemistry: this compound is used as a monomer in interfacial polymerization to create high-performance polysulfonamide membranes for applications like water treatment and desalination. nih.govmdpi.comrsc.org It is also employed as an initiator in living radical polymerization. cmu.edu

Agrochemicals: The compound is a building block in the synthesis of pesticides and herbicides. alcatrazchemicals.com

Supramolecular Chemistry: Its rigid structure and defined geometry make it an ideal component for the construction of complex host-guest systems and molecular sensors. fiu.edu

Materials Science: It is used in the creation of electrolytes, conductive materials, and high-performance polymers with enhanced properties. alcatrazchemicals.com

The continued exploration of this compound's reactivity and its application in novel synthetic methodologies ensures its enduring importance in the advancement of chemical science.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 585-47-7 | |

| Molecular Formula | C₆H₄Cl₂O₄S₂ | ontosight.ai |

| Molecular Weight | 275.13 g/mol | vivanls.com |

| Melting Point | 57-60 °C | chemicalbook.com |

| Appearance | White to light yellow crystalline powder | guidechem.com |

| Solubility | Soluble in DMSO and methanol; reacts with water | guidechem.comchemicalbook.com |

Interactive Data Table: Spectroscopic Data of this compound

| Technique | Key Data | Reference |

| ¹H NMR | Available | chemicalbook.com |

| ¹³C NMR | Available | chemicalbook.com |

| Mass Spectrometry | Available | chemicalbook.com |

| IR Spectroscopy | Available | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIQZUMMPOYCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060407 | |

| Record name | 1,3-Benzenedisulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-47-7 | |

| Record name | 1,3-Benzenedisulfonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedisulfonyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedisulfonyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedisulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3-di(sulphonyl chloride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BENZENEDISULFONYL DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29M4XRF3V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Advanced Preparations of 1,3 Benzenedisulfonyl Chloride

Established Synthetic Routes to 1,3-Benzenedisulfonyl Chloride

The conventional syntheses of this compound are well-documented, forming the basis of its laboratory and industrial production. These methods typically involve the conversion of sulfonic acids, their salts, or related sulfur-containing precursors into the target sulfonyl chloride.

One of the most direct and frequently cited methods for preparing this compound is the reaction of m-Benzenedisulfonic acid or its corresponding salt with a strong chlorinating agent like phosphorus pentachloride (PCl₅). In a typical procedure, the disodium (B8443419) salt of 1,3-benzenedisulfonic acid is treated with phosphorus pentachloride and heated. rsc.orgrsc.orgnih.gov The reaction converts the sulfonate groups into the desired sulfonyl chloride functionalities. A specific laboratory protocol involves heating the 1,3-benzenedisulfonic acid disodium salt with phosphorus pentachloride at 65 °C for approximately two hours. rsc.orgnih.gov After the reaction is complete, the product is isolated from the reaction mixture. rsc.orgnih.gov

Interactive Data Table: Synthesis from 1,3-Benzenedisulfonic Acid Disodium Salt

| Reactant | Reagent | Molar Ratio (Salt:Reagent) | Temperature | Time |

|---|---|---|---|---|

| 1,3-Benzenedisulfonic acid disodium salt | Phosphorus pentachloride | ~1 : 0.92 | 65 °C | 2 hours |

Data sourced from recent studies describing the synthesis of a ligand precursor. rsc.orgnih.gov

Another established route involves the further sulfonation and chlorination of benzenesulfonyl chloride. This method utilizes chlorosulfuric acid to introduce a second sulfonyl chloride group onto the benzene (B151609) ring. The initial sulfonyl chloride group on the ring is meta-directing, leading to the formation of the 1,3-isomer. While this method is listed as a viable synthetic pathway, detailed modern procedures for this specific transformation are not as commonly published as those starting from the disulfonic acid. However, the chlorosulfonation of substituted anilines and other benzene derivatives with chlorosulfuric acid to yield disulfonyl chlorides is a known transformation, often requiring elevated temperatures. chemicalbook.comgoogle.com

An alternative synthesis starts from 1,3-benzenedithiol. georganics.sk This process involves the oxidative chlorination of the dithiol using chlorine gas in a solvent such as acetic acid. georganics.sk This reaction directly converts the thiol groups (-SH) into sulfonyl chloride groups (-SO₂Cl). This method is noted as an alternative in chemical literature, with its origins tracing back to early 20th-century research. georganics.sk

A convenient and common laboratory-scale preparation is based on the chlorination of the disodium salt of 1,3-benzenedisulfonic acid. georganics.sk This approach is a cornerstone for accessing this compound in a research setting. The transformation can be effectively carried out using either phosphorus pentachloride or thionyl chloride as the chlorinating agent. georganics.sk The use of phosphorus pentachloride, as detailed in section 2.1.1, is well-documented in recent literature for this purpose. rsc.orgnih.gov Thionyl chloride serves as another effective reagent for this conversion, providing a reliable alternative for laboratory synthesis. georganics.skontosight.ai

Novel and Green Synthesis Approaches

In response to a growing emphasis on environmental sustainability in chemical manufacturing, research has been directed toward developing more benign synthetic procedures.

The development of "green" chemistry has prompted exploration into safer and more sustainable methods for preparing sulfonyl chlorides. Traditional methods often rely on hazardous reagents like chlorine gas or generate significant waste. Novel approaches focus on the in-situ generation of the chlorinating species from less hazardous sources. Oxidative chlorination has emerged as a more environmentally benign process, utilizing the oxidation of chloride ions from sources like hydrochloric acid (HCl) with oxidants such as hydrogen peroxide (H₂O₂) or sodium chlorate (B79027) (NaClO₃) in aqueous media. jalsnet.com These methods can reduce the risks associated with transporting and handling elemental chlorine. jalsnet.com

Another advancement is the use of safer, solid chlorinating agents that act as an equivalent to chlorine gas. For instance, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) has been successfully used for the oxidative chlorination of various aromatic sulfur compounds, including thiols and sulfides, to produce arylsulfonyl chlorides in high yields. lookchem.com Such protocols are simpler and represent a superior alternative to older methods. lookchem.com While these green strategies are often demonstrated for arylsulfonyl chlorides in general, they represent the direction of modern synthetic development applicable to the synthesis of specific compounds like this compound.

One-Pot Multicomponent Synthesis Involving this compound

This compound serves as a key building block in one-pot multicomponent reactions (MCRs), which are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product. These reactions are prized for their high atom economy, reduced reaction times, and simplified purification processes. rsc.org

Recent research has demonstrated the use of this compound in the synthesis of novel ligands and their subsequent use in creating sophisticated nanocatalysts. For instance, it is a precursor for ligands like N¹,N³-dicarbamimidoylbenzene-1,3-disulfonamide (DCMBA) and 1,3-benzenedisulfonyl amide (BDSA). rsc.orgnih.gov These ligands are then used to functionalize layered double hydroxides (LDHs), which can be further loaded with metal nanoparticles (e.g., copper) to create highly effective catalysts. rsc.orgnih.gov

These nanocatalysts have proven effective in the one-pot synthesis of various heterocyclic compounds. For example, a copper-loaded LDH catalyst functionalized with a derivative of this compound has been used for the three-component synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives and pyrano[2,3-d]pyrimidine derivatives. rsc.orgnih.gov In these reactions, this compound is not a direct reactant in the final MCR but is crucial for creating the catalytic system that enables the high-yield synthesis.

A typical procedure involves:

Synthesis of this compound from 1,3-benzenedisulfonic acid disodium salt. rsc.orgnih.gov

Reaction of the sulfonyl chloride with a suitable amine (e.g., guanidine, melamine) to form a bis-sulfonamide ligand. rsc.orgrsc.org

Immobilization of this ligand onto a support material, such as modified LDHs. rsc.orgrsc.org

Introduction of a metal species (e.g., copper iodide, copper nitrate) to form the final nanocatalyst. rsc.orgnih.gov

Application of this catalyst in a one-pot, multicomponent reaction to generate complex molecules. rsc.orgnih.gov

The table below summarizes an example of a multicomponent reaction catalyzed by a system derived from this compound.

| Reactants | Catalyst System | Solvent | Temperature | Time | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Benzaldehydes, Malononitrile, Phenyl hydrazine | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 °C | 15 min | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives | 93% |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound itself is paramount. The most common laboratory-scale preparation involves the chlorination of the corresponding sulfonic acid salt. A typical procedure starts with 1,3-benzenedisulfonic acid disodium salt and a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). nih.govrsc.orggeorganics.sk An alternative route begins with 1,3-benzenedithiol, which reacts with chlorine in acetic acid. georganics.sk Optimization of these methods focuses on controlling reaction parameters to maximize yield and purity.

Temperature and Solvent Effects on Reaction Efficiency

Temperature is a critical parameter in the synthesis of this compound. The reaction between 1,3-benzenedisulfonic acid disodium salt and phosphorus pentachloride is typically heated to ensure the reaction proceeds to completion.

Temperature: A common reaction temperature is 65 °C, maintained for approximately 2 hours. nih.govnih.govrsc.org This moderate temperature is sufficient to drive the chlorination while minimizing potential side reactions or decomposition. Higher temperatures, such as 130°C, are used in related chlorosulfonation reactions, but for the conversion of the disodium salt, milder conditions are effective.

Solvent: The synthesis of this compound from its disodium salt is often performed without a solvent, using the chlorinating agent in excess. However, solvents play a crucial role during the workup and purification stages. After the reaction is complete, the product is typically isolated by extraction into an organic solvent. Chloroform (B151607) is frequently used for this purpose, effectively separating the organic-soluble sulfonyl chloride from inorganic byproducts. nih.govnih.govrsc.org The choice of solvent is critical as this compound is sensitive to moisture and reacts with water, making anhydrous organic solvents essential for obtaining a high-purity product. georganics.skchemicalbook.com In some applications, non-polar solvents like toluene (B28343) have been shown to afford higher product yields in subsequent reactions compared to more polar solvents like THF or CH₂Cl₂. nih.gov

The table below outlines the impact of reaction parameters on the synthesis.

| Parameter | Condition | Purpose/Observation | Reference |

|---|---|---|---|

| Starting Material | 1,3-Benzenedisulfonic acid disodium salt | Common and stable precursor. | nih.govrsc.org |

| Chlorinating Agent | Phosphorus pentachloride (PCl₅) | Effective agent for converting sulfonate salts to sulfonyl chlorides. | nih.govrsc.org |

| Temperature | 65 °C | Drives the reaction to completion over ~2 hours. | nih.govrsc.org |

| Extraction Solvent | Chloroform | Used to isolate the product from the reaction mixture. | nih.govrsc.org |

Catalyst Influence on this compound Formation

The direct synthesis of this compound from its sulfonic acid salt via chlorinating agents like PCl₅ or thionyl chloride is a standard conversion that does not typically require a catalyst. nih.govgeorganics.sk The reactivity of the chlorinating agents is generally sufficient to drive the reaction under thermal conditions.

However, catalysis becomes central in the reactions involving this compound. For instance, in the synthesis of sulfonamides from sulfonyl chlorides, the choice of catalyst can be critical. While not a catalyst for the formation of the title compound, it is worth noting that in broader synthetic contexts involving sulfonyl chlorides, various catalysts are employed. For example, the synthesis of pyrazolopyranopyrimidine derivatives can be catalyzed by DABCO or SBA-Pr-SO₃H. nih.gov Similarly, the development of bifunctional thiourea (B124793) catalysts and various copper-based systems is crucial for reactions utilizing the sulfonyl chloride group. nih.govcmu.edu These examples underscore the importance of catalysis in the downstream applications of this compound rather than in its own direct synthesis.

Purification and Characterization Techniques for Synthetic this compound

Once synthesized, this compound must be purified to remove unreacted starting materials and byproducts. Its moisture-sensitive nature necessitates careful handling during these procedures. georganics.skfishersci.com

Purification: The primary method for purifying crude this compound is crystallization. chemicalbook.com Effective solvent systems for recrystallization include chloroform (free of ethanol) or a mixture of benzene and petroleum ether. chemicalbook.com After crystallization, the purified solid is typically dried under reduced pressure to remove any residual solvent.

Characterization: A suite of analytical techniques is used to confirm the identity and purity of the synthesized compound.

Melting Point: The melting point is a fundamental indicator of purity. The literature value for this compound is in the range of 57-62 °C. georganics.skchemicalbook.com

Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess purity, with standards often requiring ≥96.0%. thermofisher.com Thin-layer chromatography (TLC) is also used to monitor reaction progress. researchgate.net

Spectroscopy: Spectroscopic methods provide structural confirmation. Fourier-transform infrared spectroscopy (FTIR) is used to identify characteristic functional groups, particularly the S=O stretches of the sulfonyl chloride. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Other Techniques: For advanced applications, particularly when the compound is used to create more complex structures like nanocatalysts, a wider array of characterization methods is employed. These can include X-ray diffraction (XRD), thermogravimetric analysis (TGA), and energy-dispersive X-ray spectroscopy (EDX). rsc.orgnih.gov

The table below lists the key characterization data for this compound.

| Technique | Observation/Result |

|---|---|

| Appearance | White to cream crystalline solid/powder |

| Melting Point | 57-62 °C |

| Purity Assay (GC/HPLC) | ≥96.0% |

| Solubility | Soluble in common organic solvents (e.g., DMSO, methanol, chloroform); reacts with water |

| Purification Method | Crystallization from chloroform or benzene/petroleum ether |

Iii. Reactivity and Reaction Mechanisms of 1,3 Benzenedisulfonyl Chloride

Nucleophilic Substitution Reactions of 1,3-Benzenedisulfonyl Chloride

The core reactivity of this compound is defined by nucleophilic substitution, where a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of a chloride ion. wikipedia.org This general mechanism allows for the synthesis of a wide array of derivatives, including sulfonamides and sulfonate esters. Given the presence of two reactive sites, the reactions can be controlled stoichiometrically to yield either mono-substituted or di-substituted products.

The reaction of this compound with amines is a cornerstone of its chemistry, leading to the formation of stable sulfonamide linkages (-SO₂-N<). This reaction is widely employed in organic synthesis and materials science. georganics.sk The nature of the amine—primary or secondary—determines the structure and properties of the resulting sulfonamide product.

Primary amines (R-NH₂) react readily with this compound to form N-substituted sulfonamides. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic sulfur atoms, displacing a chloride ion. The initial product is a protonated sulfonamide, which is then deprotonated, typically by another molecule of the amine acting as a base, to yield the final product and an ammonium (B1175870) salt.

The resulting N-substituted sulfonamide still possesses an acidic hydrogen atom on the nitrogen. brainly.in This acidity is due to the strong electron-withdrawing effect of the adjacent sulfonyl group. Consequently, the product formed from the reaction with a primary amine is soluble in aqueous alkali solutions, such as sodium hydroxide, forming a sodium salt. brainly.indoubtnut.com

The reaction can proceed at one or both sulfonyl chloride groups, depending on the stoichiometry of the reactants.

General Reaction Scheme: C₆H₄(SO₂Cl)₂ + R-NH₂ → C₆H₄(SO₂Cl)(SO₂NHR) + HCl C₆H₄(SO₂Cl)(SO₂NHR) + R-NH₂ → C₆H₄(SO₂NHR)₂ + HCl

Secondary amines (R₂NH) also undergo nucleophilic substitution with this compound to yield N,N-disubstituted sulfonamides. shaalaa.com The reaction mechanism is analogous to that with primary amines, involving the nucleophilic attack of the secondary amine on the sulfonyl chloride group. vedantu.com

A critical difference in the product is the absence of a hydrogen atom on the sulfonamide nitrogen. shaalaa.comvedantu.com Without this acidic proton, the resulting N,N-disubstituted sulfonamide is not acidic and is therefore insoluble in aqueous alkali solutions. shaalaa.comdoubtnut.com This distinct difference in solubility forms the basis of the Hinsberg test for distinguishing between primary and secondary amines. wikipedia.org

General Reaction Scheme: C₆H₄(SO₂Cl)₂ + R₂NH → C₆H₄(SO₂Cl)(SO₂NR₂) + HCl C₆H₄(SO₂Cl)(SO₂NR₂) + R₂NH → C₆H₄(SO₂NR₂)₂ + HCl

| Amine Type | Product | Key Feature of Product | Solubility in Aqueous Alkali |

| Primary Amine | N-substituted sulfonamide | Contains an acidic N-H bond | Soluble |

| Secondary Amine | N,N-disubstituted sulfonamide | Lacks an acidic N-H bond | Insoluble |

The bifunctional nature of this compound makes it an excellent monomer or cross-linking agent. When reacted with diamines or in stoichiometric ratios that favor reaction at both sulfonyl chloride sites, it forms bis-sulfonamides. This process can lead to the formation of linear polymers (polysulfonamides) or cross-linked networks. georganics.sk These polysulfonamide materials are often used in the preparation of specialized membranes. georganics.sk The related compound, 1,2-benzenedisulfonyl dichloride, is also noted for its use as a cross-linking agent in polymer production, highlighting the utility of this class of compounds in materials science. lookchem.com

In addition to amines, other nucleophiles such as alcohols can react with this compound to form different classes of compounds.

This compound reacts with alcohols (R-OH) to form sulfonate esters (C₆H₄(SO₃R)₂). This reaction is a common method for converting the hydroxyl group of an alcohol, which is a poor leaving group, into a sulfonate group, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. periodicchemistry.comyoutube.com

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. study.comyoutube.com This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. study.com The formation of the sulfonate ester proceeds with retention of the configuration at the alcohol's carbon center, as the C-O bond of the alcohol is not broken during the reaction. youtube.com

General Reaction Scheme: C₆H₄(SO₂Cl)₂ + 2 R-OH + 2 Pyridine → C₆H₄(SO₂OR)₂ + 2 Pyridine·HCl

| Reactant | Product | Functional Group Formed | Purpose of Reaction |

| Amine | Sulfonamide | -SO₂-N< | Synthesis of stable amides, polymers |

| Alcohol | Sulfonate Ester | -SO₂-O- | Conversion of -OH to a good leaving group |

Formation of Sulfonate Derivatives

Formation of Sulfonic Esters

This compound serves as a key reagent for the synthesis of disulfonic esters through its reaction with alcohols. In this type of reaction, the alcohol acts as a nucleophile, with its hydroxyl oxygen atom attacking the highly electrophilic sulfur atom of one of the sulfonyl chloride groups. study.comyoutube.com This nucleophilic attack proceeds via a substitution mechanism, typically an SN2-type reaction at the sulfur center, which results in the displacement of the chloride ion, a good leaving group. study.comfiveable.me

The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine. The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing it from protonating the starting alcohol and rendering it non-nucleophilic. study.comyoutube.com Given that this compound has two reactive sites, two equivalents of an alcohol can react to form a symmetrical diester. The reaction maintains the stereochemical configuration of the alcohol, as the attack occurs at the sulfur atom, not the carbon atom of the alcohol. youtube.com

Reactants: this compound, Alcohol (2 equivalents), Base (e.g., Pyridine)

Product: 1,3-Benzenedisulfonate Diester

Byproduct: Pyridinium hydrochloride

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Base (e.g., Pyridine) | Diphenyl benzene-1,3-disulfonate (B59795) derivative |

Formation of Sulfonic Thioesters from Thiols

In a reaction analogous to the formation of sulfonic esters, this compound can react with thiols (mercaptans) to yield sulfonic thioesters. Thiols are potent nucleophiles, often more so than their alcohol counterparts, and readily attack the electrophilic sulfur center of the sulfonyl chloride group. fiveable.memolport.com

The mechanism involves the nucleophilic sulfur atom of the thiol attacking the sulfur atom of the sulfonyl chloride, leading to the expulsion of a chloride ion. fiveable.me This process can be repeated at the second sulfonyl chloride site with another equivalent of the thiol. The resulting product contains two thioester linkages (R-SO₂-S-R'). As with ester formation, a base is typically included to scavenge the HCl byproduct. The synthesis of sulfonyl chlorides from thiols is a well-established process, underscoring the fundamental reactivity between these functional groups. organic-chemistry.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Thiol (R-SH) | Base | 1,3-Benzenedisulfonic dithioester derivative |

Hydrolysis to 1,3-Benzenedisulfonic Acid

This compound is sensitive to moisture and readily undergoes hydrolysis upon contact with water. georganics.skgeorganics.skchemicalbook.com This reaction involves the nucleophilic attack of water on the electrophilic sulfur atoms of the two sulfonyl chloride groups. The process converts both sulfonyl chloride functionalities into sulfonic acid groups, yielding 1,3-benzenedisulfonic acid and two equivalents of hydrochloric acid. wikipedia.org

The hydrolysis mechanism for aromatic sulfonyl chlorides is generally considered to be SN2-like. rsc.org The high reactivity with water necessitates that this compound be stored in dry, anhydrous conditions to maintain its integrity. georganics.skgeorganics.sk The product, 1,3-benzenedisulfonic acid, is a strong acid and a versatile intermediate in its own right, particularly in the synthesis of dyes and pharmaceuticals. chemicalbull.com

The reaction proceeds as follows: C₆H₄(SO₂Cl)₂ + 2 H₂O → C₆H₄(SO₃H)₂ + 2 HCl

Role of this compound as a Dehydration Agent

Synthesis of Isonitriles from Formamides

Beyond its role in forming sulfonamides and esters, this compound functions as an effective dehydration agent. A notable application is in the synthesis of isonitriles (isocyanides) from N-substituted formamides. eurekaselect.comsjau.ac.ir This transformation is a valuable process in organic synthesis, as isonitriles are important intermediates for multicomponent reactions. eurekaselect.com

In this methodology, this compound is used in the presence of a base, such as triethylamine, to facilitate the elimination of a molecule of water from the formamide (B127407) substrate. eurekaselect.com The reaction has been shown to be efficient for the conversion of a range of both aliphatic and aromatic formamides into their corresponding isonitriles, often in good to high yields. eurekaselect.comsjau.ac.ir This method presents a straightforward and effective route to a versatile class of organic compounds. georganics.skgeorganics.sk

| Substrate | Reagent | Conditions | Product Type | Yield |

|---|---|---|---|---|

| N-substituted Formamide (R-NHCHO) | This compound | Triethylamine (TEA) | Isonitrile (R-NC) | Good to High eurekaselect.com |

Mechanisms of Action in Nucleophilic Attacks on Sulfonyl Chloride Groups

Electrophilicity of Sulfonyl Chloride Centers

The high reactivity of this compound towards nucleophiles is a direct consequence of the strong electrophilic character of the sulfur atoms within the sulfonyl chloride groups. fiveable.me A sulfonyl chloride functional group consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an organic residue. wikipedia.org

Several factors contribute to the electrophilicity of the sulfur center:

Inductive Effects: The two oxygen atoms and the chlorine atom are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the central sulfur atom. fiveable.mepearson.com

Resonance: Resonance structures can be drawn where the positive charge is delocalized, further increasing the electron deficiency of the sulfur atom. pearson.com

Good Leaving Group: The chloride ion (Cl⁻) is a stable anion and therefore an excellent leaving group. fiveable.me

This combination of factors creates a significant partial positive charge on the sulfur atom, making it a prime target for attack by a wide range of nucleophiles, including alcohols, thiols, amines, and water. fiveable.memolport.com The subsequent displacement of the chloride ion is thermodynamically favorable, driving these substitution reactions forward. nih.gov

Table of Compounds

| Compound Name | Molecular Formula | Role/Type |

|---|---|---|

| This compound | C₆H₄Cl₂O₄S₂ | Primary Subject/Reagent |

| Sulfonic Ester | R-SO₃-R' | Product Class |

| Sulfonic Thioester | R-SO₂-S-R' | Product Class |

| 1,3-Benzenedisulfonic acid | C₆H₆O₆S₂ | Hydrolysis Product |

| Isonitrile (Isocyanide) | R-NC | Product Class |

| Formamide | R-NHCHO | Substrate |

| Alcohol | R-OH | Nucleophile/Reagent |

| Thiol (Mercaptan) | R-SH | Nucleophile/Reagent |

| Pyridine | C₅H₅N | Base/Catalyst |

| Hydrochloric acid | HCl | Byproduct |

| Triethylamine | (C₂H₅)₃N | Base |

| Water | H₂O | Nucleophile/Reagent |

Kinetic and Thermodynamic Considerations in Reactions Involving this compound

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively documented in publicly available literature. However, valuable insights can be drawn from studies on the hydrolysis and solvolysis of analogous aromatic sulfonyl chlorides. The reactions of sulfonyl chlorides are generally considered to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. rsc.orgresearchgate.net

The hydrolysis of various substituted benzenesulfonyl chlorides has been studied, and the data generally fit an SN2 mechanism where bond-making and bond-breaking are comparable in the transition state for the neutral water reaction. In alkaline hydrolysis, bond-formation becomes more predominant in the transition state. rsc.org The rates of these reactions are influenced by both the nature of the nucleophile and the solvent. mdpi.comnih.gov

For the hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid, a proposed mechanism involves the formation of a complex between the sulfonyl chloride and water, which then transforms into the products in the rate-determining step. osti.gov

The table below presents hypothetical kinetic data for the hydrolysis of this compound, extrapolated from general trends observed for other aromatic sulfonyl chlorides. It is important to note that these are estimated values and should be confirmed by experimental data.

| Reaction Condition | Hypothetical Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| Neutral Hydrolysis (25 °C) | Value not available | Value not available | Value not available | Value not available |

| Alkaline Hydrolysis (25 °C) | Value not available | Value not available | Value not available | Value not available |

No specific experimental values for this compound were found in the searched literature. The table is presented as a template for future data.

Thermodynamic parameters for the hydrolysis of benzenesulfonyl chloride in water clusters have been simulated, showing the process to be exothermic. researchgate.net It is reasonable to assume a similar exothermic nature for the reactions of this compound.

Comparison of Reactivity with Other Sulfonyl Chlorides

The reactivity of this compound can be compared with other common sulfonyl chlorides, such as benzenesulfonyl chloride and p-toluenesulfonyl chloride, to understand the influence of its unique structure.

Structural and Functional Differences Influencing Reactivity

The primary structural difference of this compound is the presence of two sulfonyl chloride groups on the benzene (B151609) ring. These groups are strong electron-withdrawing groups, which has a significant impact on the reactivity of the molecule.

Electronic Effects: The two electron-withdrawing -SO₂Cl groups in the meta position deactivate the benzene ring towards electrophilic substitution but activate the sulfur atoms towards nucleophilic attack. This is due to the inductive effect of the sulfonyl groups, which increases the partial positive charge on the sulfur atoms, making them more susceptible to attack by nucleophiles. The hydrolysis rates of aromatic sulfonyl chlorides are generally increased by electron-withdrawing substituents. rsc.org

Steric Effects: The presence of two sulfonyl chloride groups can introduce steric hindrance, which may affect the approach of bulky nucleophiles. However, the meta-positioning minimizes direct steric clash between the two reactive centers. Studies on ortho-alkyl substituted arenesulfonyl chlorides have shown that steric effects can sometimes lead to an unexpected increase in reactivity, a phenomenon attributed to the relief of steric strain in the transition state. researchgate.netmdpi.com

Comparative Analysis in Specific Reaction Types

While direct comparative kinetic studies involving this compound are scarce, we can infer its relative reactivity in common reaction types based on general principles of organic chemistry.

Hydrolysis/Solvolysis: The presence of two electron-withdrawing sulfonyl chloride groups is expected to make this compound more reactive towards hydrolysis and solvolysis compared to monosubstituted benzenesulfonyl chlorides. The rate of solvolysis of benzenesulfonyl chloride is significantly influenced by the solvent's nucleophilicity and ionizing power. mdpi.com

Reactions with Amines (Sulfonamide Formation): In the formation of sulfonamides, this compound can react with two equivalents of an amine to form a disulfonamide. The rate of this reaction is expected to be faster than that of benzenesulfonyl chloride due to the electronic activation of the sulfur centers.

The following table provides a qualitative comparison of the reactivity of this compound with other common sulfonyl chlorides.

| Sulfonyl Chloride | Number of -SO₂Cl Groups | Expected Relative Reactivity towards Nucleophiles | Key Influencing Factors |

| Benzenesulfonyl Chloride | 1 | Baseline | Standard aromatic sulfonyl chloride reactivity. wikipedia.org |

| p-Toluenesulfonyl Chloride | 1 | Slightly lower than benzenesulfonyl chloride | The electron-donating methyl group slightly deactivates the sulfur center. brainly.in |

| This compound | 2 | Higher than benzenesulfonyl chloride | Two electron-withdrawing groups increase the electrophilicity of the sulfur atoms. |

Side Reactions and Byproduct Formation in this compound Transformations

In reactions involving this compound, the formation of side products can occur, depending on the reaction conditions and the nature of the nucleophile.

Incomplete Reaction: Due to the presence of two reactive sites, incomplete reaction can lead to a mixture of mono- and di-substituted products. For example, in the reaction with an amine, if a stoichiometric amount is not used or the reaction time is insufficient, both the monosulfonamide and the desired disulfonamide may be formed.

Hydrolysis: As this compound is sensitive to moisture, hydrolysis to the corresponding 1,3-benzenedisulfonic acid can be a significant side reaction if the reaction is not carried out under anhydrous conditions. georganics.sk

Polymerization: When used with difunctional nucleophiles (e.g., diamines or diols), this compound can act as a cross-linking agent, leading to the formation of polymers. If not controlled, this can be an undesired side reaction.

Reactions with Solvents: If the solvent used is nucleophilic (e.g., alcohols), it can compete with the intended nucleophile, leading to the formation of sulfonate esters as byproducts. researchgate.net

Formation of Diphenylsulfone: In the synthesis of benzenesulfonyl chloride from benzene and chlorosulfonic acid, diphenylsulfone is a known byproduct. wikipedia.org While not a direct side reaction of this compound itself, it is a relevant impurity from its synthesis that could be present.

Careful control of reaction conditions, such as temperature, stoichiometry, and exclusion of moisture, is crucial to minimize these side reactions and maximize the yield of the desired product.

Iv. Advanced Applications of 1,3 Benzenedisulfonyl Chloride in Organic Synthesis

Synthesis of Complex Organic Molecules

The unique structure of 1,3-benzenedisulfonyl chloride makes it a valuable reagent in the creation of complex organic structures beyond the pharmaceutical realm. Its ability to react with two nucleophiles allows for the formation of bridged compounds and polymers.

One notable application is in the preparation of composite polysulfonamide membranes. These membranes are synthesized through the reaction of this compound with appropriate diamine monomers. The resulting polymers possess regular pore structures and excellent chemical and thermal stability, making them suitable for various separation processes, including nanofiltration and reverse osmosis. The benzenedisulfonamide linkage provides rigidity and durability to the polymer backbone.

Furthermore, this compound is utilized in the production of high-performance polymers and resins alcatrazchemicals.com. By reacting with diverse diols or diamines, a range of polysulfonates and polysulfonamides can be produced. These materials often exhibit desirable properties such as high thermal stability, mechanical strength, and chemical resistance, rendering them useful in specialty plastics and coatings alcatrazchemicals.com.

Pharmaceutical Development and Intermediate Synthesis

This compound is a key intermediate in the synthesis of a wide array of pharmaceutical compounds georganics.skchemicalbook.comgeorganics.sk. The sulfonamide functional group, which is readily formed from sulfonyl chlorides, is a well-established pharmacophore found in numerous classes of therapeutic agents.

The reaction of this compound with various amines is a common strategy for generating libraries of biologically active sulfonamides georganics.skgeorganics.sk. The resulting benzenedisulfonamides are explored for a multitude of therapeutic applications, including as anticancer and antimicrobial agents.

In the realm of oncology, derivatives of benzenesulfonamide (B165840) have been investigated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors nih.gov. By designing molecules that selectively target CA IX, researchers aim to develop novel anticancer therapies. For instance, novel series of benzenesulfonamides incorporating s-triazine linkers have been synthesized and evaluated for their inhibitory activity against hCA IX, with some compounds showing significant anticancer properties nih.gov.

Moreover, benzenesulfonamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. By incorporating different heterocyclic moieties, chemists can modulate the antimicrobial spectrum and potency of these compounds.

While not always a direct starting material, the benzenesulfonamide scaffold, derivable from this compound, is a core component of sulfonylurea drugs, a class of oral hypoglycemic agents used in the management of type 2 diabetes. For example, a novel class of sulfonylurea and thiourea (B124793) derivatives substituted with benzenesulfonamide groups has been designed and synthesized. Some of these compounds have demonstrated the ability to stimulate insulin (B600854) release from pancreatic islets and enhance glucose transport in fat cells.

The benzenedisulfonamide structure is fundamental to the activity of several diuretic drugs. These agents primarily function by inhibiting carbonic anhydrase in the renal tubules, leading to increased excretion of bicarbonate, sodium, potassium, and water. A prominent example is Dichlorphenamide, a dichlorinated benzenedisulfonamide used in the treatment of glaucoma and certain types of periodic paralysis. Its synthesis involves the use of a chlorinated derivative of this compound.

Recent research has focused on the development of novel antiplatelet agents based on the 1,3-benzenedisulfonamide scaffold. By modifying the side chains of these molecules, scientists have been able to synthesize compounds with potent antiplatelet activity. These agents are designed to interfere with platelet aggregation, a key process in the formation of blood clots.

In one study, a series of 1,3-benzenedisulfonamide analogues were synthesized and evaluated for their ability to inhibit platelet aggregation induced by arachidonic acid and adenosine (B11128) diphosphate. The results of these investigations have been promising, with several compounds exhibiting significant antiplatelet effects.

Table 1: Antiplatelet Activity of Selected 1,3-Benzenedisulfonamide Derivatives

| Compound | Inducer | Inhibition Rate (%) |

|---|---|---|

| Derivative A | Arachidonic Acid | 75 |

| Derivative B | Arachidonic Acid | 82 |

| Derivative C | Adenosine Diphosphate | 68 |

| Derivative D | Adenosine Diphosphate | 73 |

This table is for illustrative purposes and based on generalized findings in the field.

It is a common misconception that this compound is a direct intermediate in the synthesis of Chlorothiazide, a thiazide diuretic. The established synthetic route to Chlorothiazide actually begins with the chlorosulfonation of 3-chloroaniline. This reaction yields 4-amino-6-chlorobenzene-1,3-disulfonyl chloride, which is then reacted with ammonia (B1221849) to form 4-amino-6-chlorobenzene-1,3-disulfonamide. The final step involves cyclization with formic acid to produce Chlorothiazide. Therefore, while the resulting molecule is a benzenedisulfonamide derivative, the synthesis does not proceed through this compound itself.

Catalysis and Nanocatalyst Development

The bifunctional nature of this compound, featuring two reactive sulfonyl chloride groups, presents theoretical potential for its use in the development of catalytic systems. These reactive sites can form stable sulfonamide or sulfonate ester linkages with appropriate functional groups on solid supports or within molecular frameworks. However, the application of this compound in the specific advanced fields of metal ion immobilization, heterogeneous nanocatalyst development, and enzyme mimics is not extensively documented in prominent scientific literature. The following sections outline the conceptual basis for these potential applications.

Immobilization of Metal Ions on Modified Supports

While specific examples utilizing this compound are not readily found, the fundamental chemistry of sulfonyl chlorides allows for the functionalization of supports (e.g., silica (B1680970), polymers) that possess surface amine or hydroxyl groups. In principle, a support could be functionalized with a ligand containing these groups, which would then react with this compound. The resulting sulfonamide or sulfonate-functionalized support could then act as a chelating agent to immobilize metal ions for catalytic applications. This indirect approach remains a theoretical application rather than a widely practiced method.

Development of Heterogeneous Nanocatalysts

The development of heterogeneous nanocatalysts often involves anchoring catalytic species onto the surface of nanoparticles. Sulfonyl chlorides are known to react with surface functionalities. For instance, benzenesulfonyl azide (B81097) can be used to functionalize silica gel. This suggests a possible, though not widely reported, pathway where this compound could serve as a bifunctional linker to either modify the surface of nanoparticles or to help construct a polymer network around them, entrapping a catalytically active species.

Enzyme Mimics and Catalytic Rate Enhancement

The structural core of this compound could theoretically be incorporated into larger molecular architectures designed to mimic the active sites of enzymes. The rigid benzene (B151609) ring and the defined meta-orientation of the sulfonyl groups could serve as a scaffold to position binding sites or catalytic groups in a specific spatial arrangement. However, the direct use of this compound for creating enzyme mimics and achieving significant catalytic rate enhancement is not a well-established application in peer-reviewed research.

Polymer Science and Materials Chemistry

In contrast to its nascent role in catalysis, this compound is a well-established and important reagent in polymer and materials science, particularly in the creation of specialized membranes and for the modification of existing polymers through cross-linking.

Preparation of Composite Polysulfonamide Membranes

This compound is a key monomer used in the synthesis of composite polysulfonamide membranes. georganics.sk These membranes are typically prepared via interfacial polymerization, a process where a thin, dense, and selective polymer layer is formed at the interface of two immiscible solutions.

In a typical synthesis, a porous support material, such as a polyethersulfone (PES) ultrafiltration membrane, is first immersed in an aqueous solution containing a polyamine monomer (e.g., polyallylamine). Subsequently, the amine-saturated support is exposed to a solution of this compound in an organic solvent immiscible with water. The polymerization reaction occurs rapidly at the interface, forming a thin, highly cross-linked polysulfonamide film on the support surface.

One notable study detailed the creation of an acid-stable polysulfonamide nanofiltration membrane using this method. The resulting membrane demonstrated effective salt rejection and high water permeability, making it suitable for water desalination and the removal of heavy metal ions, particularly from acidic environments.

Table 1: Performance Data of a Polysulfonamide Membrane Prepared with this compound

| Salt Compound | Rejection Percentage (%) |

| Magnesium Chloride (MgCl₂) | 92.44 |

| Magnesium Sulfate (MgSO₄) | 89.2 |

| Sodium Chloride (NaCl) | 56.8 |

| Sodium Sulfate (Na₂SO₄) | 55.2 |

| Parameter | Value |

| Water Permeation Flux | 34.10 L m⁻² h⁻¹ (at 0.5 MPa) |

Cross-linking of Polymers, Including Polyolefins and PP

This compound is a precursor to 1,3-benzenedisulfonyl azide (1,3-BDSA) , a highly effective cross-linking agent for polymers that lack inherent reactive sites, such as polyolefins. The process involves converting the sulfonyl chloride groups into sulfonyl azide groups via reaction with an azide salt (e.g., sodium azide).

The resulting 1,3-BDSA can be blended with a polymer like polypropylene (B1209903) (PP) and then activated by heat. The thermal decomposition of the sulfonyl azide groups is the key step in the cross-linking mechanism:

Nitrene Formation: Upon heating, each sulfonyl azide group (-SO₂N₃) decomposes, releasing a molecule of nitrogen gas (N₂) and generating a highly reactive sulfonyl nitrene intermediate (-SO₂N:).

C-H Insertion: The reactive nitrene rapidly inserts into the carbon-hydrogen (C-H) bonds along the polyolefin backbone, forming stable sulfonamide linkages (-SO₂NH-).

Since 1,3-BDSA has two azide groups, it can react with two different polymer chains, creating a covalent bridge, or cross-link, between them. This process enhances the material properties of the polymer. Research has shown that this cross-linking occurs without causing significant degradation of the polypropylene chains. norner.noresearchgate.net

A study on the thermal decomposition of 1,3-BDSA within a polyolefin matrix found it to be a first-order reaction with a half-life of 25.7 seconds at 200°C, a suitable timeframe for reactive extrusion processing. norner.no

Synthesis of Polysulfonates

This compound is a key monomer in the synthesis of polysulfonates and polysulfonamides through interfacial polymerization. These reactions typically involve the condensation of the disulfonyl chloride with a diol or a diamine. For instance, it is used in the preparation of composite polysulfonamide membranes. georganics.skrsc.org One specific application is the reaction of this compound with polyallylamine on a polyethersulfone ultrafiltration membrane surface. rsc.orgrsc.org This process creates a novel polysulfonamide composite membrane that is positively charged and exhibits high stability in acidic conditions. rsc.org Such membranes have demonstrated potential for water desalination and the removal of heavy metal ions from acidic environments. rsc.org

Development of High-Performance Polymers

The bifunctionality of this compound makes it an important contributor to the production of high-performance polymers. alcatrazchemicals.com Its incorporation into polymer backbones can enhance material properties, leading to more durable plastics and resins. alcatrazchemicals.com An example is its use in the synthesis of Cardo polysulfonates. The reaction of this compound with specific diols, such as 1,1′-Bis(4-Hydroxy Phenyl)Cyclohexane, results in polymers with unique properties conferred by the bulky "cardo" groups, which can improve solubility and thermal stability. sigmaaldrich.com The resulting polymers are suitable for applications demanding robust materials.

Agrochemical Formulation

In the agrochemical sector, this compound functions as a crucial intermediate in the formulation of various agricultural chemicals. alcatrazchemicals.com

This compound plays a significant role in the development of effective pesticides and herbicides. alcatrazchemicals.com The sulfonyl group is a common feature in many biologically active molecules, and this compound provides a scaffold to synthesize complex sulfonamide derivatives, which are investigated for their potential as active ingredients in crop protection products. The synthesis process often involves the reaction of the sulfonyl chloride groups with amines or other nucleophiles to create a diverse range of candidate molecules for screening.

Electrochemical Applications

The utility of this compound extends to the electrochemical industry, where its derivatives are employed in creating specialized materials. alcatrazchemicals.com

This compound is used in the creation of electrolytes and conductive materials. alcatrazchemicals.com The sulfonyl groups can be functionalized to introduce ionic moieties or to create polymer electrolytes. The electrochemical properties of the benzene core combined with the reactivity of the sulfonyl chloride groups allow for the design of materials with specific conductive or ion-transport properties, which are essential for batteries, capacitors, and other electrochemical devices.

Synthesis of Sulfonyl Azides for Cross-linking Applications

One of the most significant advanced applications of this compound is its use as a precursor for the synthesis of 1,3-benzenedisulfonyl azide (1,3-BDSA). researchgate.net This conversion is typically achieved through a reaction with sodium azide. researchgate.net 1,3-BDSA is a highly effective thermal cross-linking agent for polymers like polyolefins. researchgate.netnorner.no

Upon heating, 1,3-BDSA undergoes thermal decomposition, losing molecular nitrogen to form highly reactive sulfonyl nitrene intermediates. researchgate.netnorner.no These nitrenes can then insert into carbon-hydrogen (C–H) bonds on adjacent polymer chains, creating covalent cross-links. researchgate.netnorner.no This process enhances the mechanical properties and thermal stability of the base polymer. researchgate.net Research has shown that the decomposition of 1,3-BDSA when blended into a polyolefin follows first-order kinetics. researchgate.netnorner.no

| Parameter | Value | Source |

| Compound | 1,3-Benzenedisulfonyl Azide (1,3-BDSA) | researchgate.netnorner.no |

| Application | Cross-linking of polyolefins | researchgate.netnorner.no |

| Mechanism | Thermal decomposition to sulfonyl nitrenes, followed by C-H insertion | researchgate.netnorner.no |

| Reaction Order (in polyolefin) | First-order | researchgate.netnorner.no |

| Half-life at 200 °C (in polyolefin) | 25.7 seconds | researchgate.netnorner.no |

Supported Reagents in Organic Synthesis

The immobilization of chemical reagents on solid supports represents a significant advancement in organic synthesis, offering simplified purification procedures, the potential for reagent recycling, and the adaptation of processes for automated, high-throughput applications. This compound serves as a valuable bifunctional linker for the preparation of such supported reagents, particularly in the functionalization of polymer resins.

A key application in this area is the synthesis of sulfonyl chloride-functionalized resins. These resins are versatile platforms for the subsequent attachment of a wide range of nucleophiles, enabling the creation of diverse libraries of compounds or the immobilization of catalysts. Aminomethyl resins, which are polystyrene-based resins featuring aminomethyl groups, are common starting materials for this purpose.

The reaction between an aminomethyl resin and this compound results in the formation of a sulfonyl chloride resin linked by a stable sulfonamide bond. soton.ac.uk Due to the bifunctional nature of this compound, a potential side reaction is cross-linking of the polymer chains, where both sulfonyl chloride groups react with different amino groups on the resin. To mitigate this, an excess of this compound is typically used, favoring the reaction of only one sulfonyl chloride group with the resin-bound amine. soton.ac.uk

The resulting resin possesses a reactive sulfonyl chloride moiety that is available for further chemical transformations. Infrared (IR) spectroscopy can be used to confirm the successful functionalization, with characteristic peaks appearing for the sulfonamide and sulfonyl chloride groups. soton.ac.uk

The general synthetic scheme is as follows:

Resin-CH₂-NH₂ + ClSO₂-C₆H₄-SO₂Cl (excess) → Resin-CH₂-NH-SO₂-C₆H₄-SO₂Cl + HCl

This method provides a straightforward route to a versatile supported reagent. The unreacted sulfonyl chloride group can then be used to immobilize other molecules of interest, effectively tethering them to the solid support. This approach has been investigated for the synthesis of novel sulfonyl-containing resins for use as supported reagents in various synthetic applications. soton.ac.uk

| Reactant 1 | Reactant 2 | Product | Key Reaction Feature |

| Aminomethyl Polystyrene Resin | This compound (excess) | Polystyrene-supported Benzenesulfonyl Chloride | Formation of a sulfonamide linkage, with a free sulfonyl chloride group for further functionalization. |

V. Spectroscopic and Computational Analysis of 1,3 Benzenedisulfonyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques

A range of spectroscopic methods is routinely employed to confirm the identity and purity of newly synthesized derivatives of 1,3-benzenedisulfonyl chloride. These techniques probe different aspects of the molecular structure, offering a comprehensive analytical profile.

Mass Spectrometry Analysis of Synthesized Compounds

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound derivatives, such as sulfonamides, MS provides definitive confirmation of the molecular formula. The electron ionization (EI) mass spectrum of the related compound benzenesulfonamide (B165840) shows a prominent molecular ion peak, and its fragmentation pattern provides structural information. For instance, a common fragment observed in the mass spectra of many aromatic compounds is the phenyl cation at an m/z of 77. ulethbridge.ca

For derivatives like benzene-1,3-disulfonamide, the mass spectrum provides key data for its identification. The top peak in its mass spectrum is observed at m/z 156, with the second highest at m/z 236, which corresponds to the molecular ion. nih.gov Similarly, for 4-Amino-6-chloro-1,3-benzenedisulfonamide, a comprehensive mass spectral database with 105 mass spectra is available for detailed analysis. mzcloud.org Tandem mass spectrometry (MS/MS) can be employed for more detailed structural elucidation, revealing information about the connectivity of the molecule through controlled fragmentation. For example, studies on protonated N-(3-phenyl-2H-chromen-2-ylidene)benzenesulfonamides have shown that fragmentation patterns can reveal complex gas-phase cyclization reactions. researchgate.net

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| Benzene-1,3-disulfonamide | 236 | 156, 77 |

| Benzenesulfonamide | 157 | 77 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound derivatives.

In the ¹H NMR spectrum of the related 1,3-benzenedisulfonic acid disodium (B8443419) salt, the aromatic protons exhibit characteristic chemical shifts that are influenced by the electron-withdrawing sulfonyl groups. chemicalbook.com For synthesized sulfonamide derivatives, the chemical shifts of the aromatic protons are typically observed in the range of 6.5 to 8.5 ppm. researchgate.net The protons of the sulfonamide moieties (SO₂NH) often appear as a broad singlet at a downfield chemical shift. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons in arylsulfonamides can be predicted by considering the substituent effects on the benzene (B151609) ring. znaturforsch.com Electron-withdrawing groups, such as the sulfonyl chloride group, generally cause a downfield shift in the chemical shifts of the attached carbons.

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in derivatives of this compound.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 |

| ¹H | Sulfonamide (SO₂NH) | ~11.0 |

| ¹³C | Aromatic (C-S) | 140 - 150 |

| ¹³C | Aromatic (C-H) | 120 - 135 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, FTIR is particularly useful for confirming the presence of the key sulfonamide and sulfonyl groups.

Arylsulfonamides exhibit characteristic absorption bands in their IR spectra. The asymmetric and symmetric stretching vibrations of the S=O bonds in the SO₂ group appear as strong absorptions in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. znaturforsch.com The N-H stretching vibrations of the sulfonamide group are observed in the range of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric). znaturforsch.com The S-N stretching vibration is typically found in the 924–906 cm⁻¹ region. znaturforsch.com The IR spectrum of benzene-1,3-disulfonamide, for instance, clearly shows these characteristic bands. nih.gov The presence of these bands provides strong evidence for the successful synthesis of sulfonamide derivatives.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | -SO₂NH₂ | 3390 - 3323 |

| Symmetric N-H Stretch | -SO₂NH₂ | 3279 - 3229 |

| Asymmetric S=O Stretch | -SO₂- | 1344 - 1317 |

| Symmetric S=O Stretch | -SO₂- | 1187 - 1147 |

| S-N Stretch | -SO₂N- | 924 - 906 |

Electronic Absorption Spectra

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. Aromatic compounds, including derivatives of this compound, exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. rsc.orglibretexts.org

The UV/Visible spectrum of the related 4-methyl-benzenesulfonyl chloride shows absorption maxima that are characteristic of the substituted benzene ring. nist.gov The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the aromatic ring, as well as by the solvent. researchgate.netmdpi.com For example, the presence of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. While specific UV-Vis data for a wide range of this compound derivatives is not extensively documented in readily available literature, the principles of electronic transitions in aromatic systems suggest that these compounds will primarily absorb in the UV region of the electromagnetic spectrum.

Advanced Structural Elucidation Methods

For an unambiguous determination of the three-dimensional structure of crystalline derivatives, X-ray diffraction analysis is the gold standard.

X-ray Diffraction Analysis of Derivatives

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides precise information about the arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. mdpi.comcarleton.eduveranova.com This method is invaluable for the absolute structure determination of novel derivatives of this compound.

The crystal structures of several sulfonamide derivatives have been determined using SCXRD. For example, the crystal structure of benzenesulfonamide derivatives in complex with human carbonic anhydrase I has been elucidated, revealing the specific binding interactions within the enzyme's active site. nih.gov In these complexes, the nitrogen atom of the sulfonamide group coordinates to the zinc ion in the active site, and the oxygen atoms of the sulfonamide form hydrogen bonds with amino acid residues. nih.gov Such detailed structural information is crucial for understanding the biological activity of these compounds and for the rational design of new derivatives with improved properties. The crystallographic data, including unit cell parameters and space group, provide a definitive structural proof. mdpi.com

Conformational Analysis and Hydrogen Bonding Interactions

When this compound is converted into its derivatives, particularly sulfonamides (e.g., benzene-1,3-disulfonamide), the potential for hydrogen bonding becomes a critical feature governing their supramolecular structure. Sulfonamides are well-known for their capacity to form robust hydrogen bonds. The sulfonamide group (-SO2NH-) contains a hydrogen bond donor (the N-H group) and two strong hydrogen bond acceptors (the sulfonyl oxygen atoms).

In the crystalline state, derivatives like 1,3-benzenedisulfonamides are expected to form extensive intermolecular hydrogen-bonding networks. The most common of these interactions is the N−H···O=S hydrogen bond, which often leads to the formation of well-defined structural motifs like chains or dimers. nih.govmdpi.comsemanticscholar.org These interactions are crucial in determining the crystal packing and the physical properties of the resulting material. nih.gov Computational studies on simpler sulfonamides have shown that these hydrogen bonds play a major role in their molecular aggregation and can be effectively characterized using theoretical methods. nih.gov

Computational Chemistry Studies

Computational chemistry serves as an indispensable tool for investigating molecular systems where experimental data may be difficult to obtain or interpret. Methods range from highly accurate but computationally expensive ab initio calculations to more efficient Density Functional Theory (DFT) and classical Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT) has become one of the most popular computational methods due to its favorable balance of accuracy and computational cost. inpressco.comreddit.com DFT calculations are based on determining the electron density of a system rather than its complex wavefunction. For molecules containing second-row elements like sulfur and chlorine, standard combinations of functionals and basis sets, such as B3LYP/6-31G(d,p), have been widely used to provide reliable predictions of molecular properties. inpressco.comnih.gov

DFT calculations are a powerful tool for predicting spectroscopic data, which can be used to assign and interpret experimental spectra.

NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. chemaxon.comresearchgate.netnih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These values can then be converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov While this method is robust, specific DFT-predicted ¹H and ¹³C NMR data for this compound is not readily available in published literature.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to atomic positions. These calculations yield a set of harmonic frequencies corresponding to the normal modes of vibration. It is a well-established practice that calculated harmonic frequencies are systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and other approximations in the theoretical model. wayne.edunih.gov To improve agreement with experimental data, these calculated frequencies are often multiplied by empirical scaling factors. researchgate.netumn.edunist.gov The appropriate scaling factor depends on the specific DFT functional and basis set used. wayne.edunih.gov

Table 1: Common DFT Functionals and Scaling Factors for Vibrational Frequencies

| Functional | Typical Scaling Factor (for ~6-31G(d) basis set) | Reference |

|---|---|---|

| B3LYP | 0.961 | wayne.edu |

| BP86 | 0.994 | nih.gov |

A fundamental application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. inpressco.com This process computationally determines the most stable conformation of a molecule, providing precise values for bond lengths, bond angles, and dihedral angles. The procedure starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the forces on each atom until a stable equilibrium geometry is reached. For this compound, this would involve finding the optimal rotational positions of the two -SO2Cl groups to achieve the lowest energy state. While this is a standard computational task, a definitive, published optimized structure for this molecule is not available in the cited literature.

The term ab initio, Latin for "from the beginning," refers to quantum chemistry methods that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgchemeurope.communi.cz These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the Schrödinger equation and can achieve very high accuracy, provided a sufficiently large basis set is used. wikipedia.orgencyclopedia.pub

Ab initio methods are generally more computationally demanding than DFT, with their cost scaling more rapidly with the size of the molecule. muni.cz Consequently, they are often applied to smaller molecules or used to benchmark the performance of more cost-effective DFT functionals for a specific class of compounds. For a molecule the size of this compound, high-level ab initio calculations would be computationally intensive but could provide a highly accurate reference for its electronic structure and energy.

Molecular dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. youtube.commdpi.commdpi.com By solving Newton's equations of motion, MD simulations can provide detailed insight into the dynamic processes of chemical systems, including conformational changes and chemical reactions in solution.

A key application of this compound is as a monomer in the synthesis of polysulfonamides through reaction with diamines. MD simulations are particularly well-suited to study such polymerization processes and the subsequent behavior of the polymer chains. For example, simulations can be used to investigate the self-assembly of polysulfonamides, where the process is driven by the formation of intermolecular hydrogen bonds between the polymer chains. acs.org Such studies can reveal how factors like chain stiffness and the nature of the repeating units influence the formation of ordered structures, providing a molecular-level understanding that connects monomer structure to macroscopic material properties. acs.org

Vi. Environmental and Safety Considerations in the Handling and Use of 1,3 Benzenedisulfonyl Chloride

Occupational Safety and Health in Laboratory and Industrial Settings

Proper occupational safety and health practices are paramount when working with 1,3-Benzenedisulfonyl chloride. This includes the use of personal protective equipment (PPE), adherence to handling procedures, and awareness of the chemical's specific hazards.